molecular formula C14H21F2O4P B2619316 Diethyl (1,1-difluoro-2-hydroxy-4-phenylbutyl)phosphonate CAS No. 481053-33-2

Diethyl (1,1-difluoro-2-hydroxy-4-phenylbutyl)phosphonate

Cat. No.: B2619316
CAS No.: 481053-33-2
M. Wt: 322.289
InChI Key: OOUSHVCDMBTSCX-ZDUSSCGKSA-N
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Description

Diethyl (1,1-difluoro-2-hydroxy-4-phenylbutyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a difluoromethylated hydroxyphenylbutyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (1,1-difluoro-2-hydroxy-4-phenylbutyl)phosphonate typically involves the difluoromethylation of a suitable precursor, followed by the introduction of the phosphonate group. One common method involves the reaction of diethyl phosphite with a difluoromethylated alcohol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the phosphonate ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These processes often utilize similar reaction conditions as laboratory-scale syntheses but are optimized for higher yields and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality material suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Diethyl (1,1-difluoro-2-hydroxy-4-phenylbutyl)phosphonate undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The difluoromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

    Substitution: The phosphonate group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different phosphonate derivatives.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of diethyl (1,1-difluoro-2-oxo-4-phenylbutyl)phosphonate.

    Reduction: Formation of diethyl (1,1-difluoro-2-hydroxy-4-phenylbutyl)methylphosphonate.

    Substitution: Formation of various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

Diethyl (1,1-difluoro-2-hydroxy-4-phenylbutyl)phosphonate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organophosphorus compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty materials, such as flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of diethyl (1,1-difluoro-2-hydroxy-4-phenylbutyl)phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets, while the phosphonate group can participate in various biochemical reactions. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    Diethyl (1,1-difluoro-2-hydroxy-4-phenylbutyl)phosphonate: Unique due to the presence of both difluoromethyl and phosphonate groups.

    Diethyl (1,1-difluoro-2-hydroxy-4-phenylbutyl)phosphate: Similar structure but with a phosphate group instead of a phosphonate group.

    Diethyl (1,1-difluoro-2-hydroxy-4-phenylbutyl)phosphinate: Contains a phosphinate group, which has different reactivity compared to the phosphonate group.

Uniqueness

This compound is unique due to its combination of difluoromethyl and phosphonate groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(2S)-1-diethoxyphosphoryl-1,1-difluoro-4-phenylbutan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21F2O4P/c1-3-19-21(18,20-4-2)14(15,16)13(17)11-10-12-8-6-5-7-9-12/h5-9,13,17H,3-4,10-11H2,1-2H3/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOUSHVCDMBTSCX-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C(CCC1=CC=CC=C1)O)(F)F)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOP(=O)(C([C@H](CCC1=CC=CC=C1)O)(F)F)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21F2O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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